![molecular formula C8H12F3NO2 B132937 1-(Trifluoroacetyl)-4-piperidinemethanol CAS No. 156459-82-4](/img/structure/B132937.png)
1-(Trifluoroacetyl)-4-piperidinemethanol
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Overview
Description
1-(Trifluoroacetyl)-4-piperidinemethanol is a compound that is likely to be of interest in the field of organic chemistry due to its trifluoroacetyl group and piperidine structure. While the provided papers do not directly discuss this compound, they do provide insights into related chemistry that can be useful for understanding its properties and potential synthesis routes.
Synthesis Analysis
The synthesis of compounds related to 1-(Trifluoroacetyl)-4-piperidinemethanol can be inferred from the methodologies described in the papers. For instance, trifluoroethanol has been used as a recyclable medium for one-pot synthesis of α-amino nitriles and α-amino phosphonates, which suggests that similar conditions could potentially be applied to synthesize trifluoroacetyl-containing piperidines . Additionally, the use of piperidine as a catalyst in the synthesis of spirocyclic derivatives indicates that piperidine derivatives are reactive and can be functionalized under certain conditions . Furthermore, the protection of nitrogen in piperidine derivatives using trifluoroacetic anhydride, as mentioned in the synthesis of 1'-Boc-5-fluoro-spiro-(indoline-3,4'-piperidine), provides a clue that trifluoroacetyl groups can be introduced in a similar manner .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using spectroscopic methods, microanalysis, and X-ray diffraction analysis . These techniques could be applied to 1-(Trifluoroacetyl)-4-piperidinemethanol to confirm its structure and analyze its stereochemistry. The presence of the trifluoroacetyl group is likely to influence the electronic properties of the molecule and could affect its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The papers suggest that piperidine and its derivatives can participate in various chemical reactions. For example, piperidine has been used as a catalyst in the synthesis of trifluoromethylated spirocyclic derivatives , and highly substituted piperidines have been synthesized using trityl chloride as an organic catalyst . These reactions indicate that the piperidine ring in 1-(Trifluoroacetyl)-4-piperidinemethanol could potentially undergo similar transformations, leading to a variety of functionalized products.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-(Trifluoroacetyl)-4-piperidinemethanol are not discussed in the provided papers, the properties of similar compounds can provide some insights. The trifluoroacetyl group is known to be electron-withdrawing, which could affect the acidity of protons adjacent to it and the overall polarity of the molecule. The piperidine ring is a common structural motif in organic chemistry, and its derivatives are known to have a range of biological activities, which could be modified by the presence of the trifluoroacetyl group.
properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(hydroxymethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)7(14)12-3-1-6(5-13)2-4-12/h6,13H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCHBGGKBUIKER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438210 |
Source
|
Record name | 1-(TRIFLUOROACETYL)-4-PIPERIDINEMETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoroacetyl)-4-piperidinemethanol | |
CAS RN |
156459-82-4 |
Source
|
Record name | 1-(TRIFLUOROACETYL)-4-PIPERIDINEMETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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